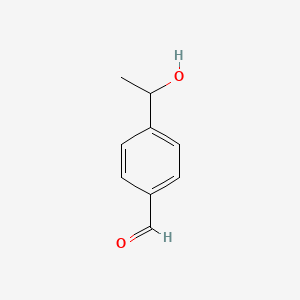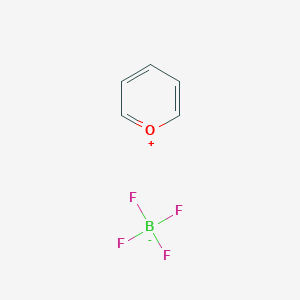
Pyrylium tetrafluoroborate
Vue d'ensemble
Description
Pyrylium tetrafluoroborate is an organofluoride compound and is also known as PTB. It is a white, crystalline solid that is soluble in water and ethanol. PTB is a versatile reagent used in organic synthesis and has been used in a variety of applications, ranging from medicinal chemistry to materials science. PTB has been found to be a useful and efficient reagent for the synthesis of a variety of organic compounds and has the potential to be used in a variety of other applications.
Applications De Recherche Scientifique
1. Polymer Synthesis
Pyrylium tetrafluoroborate has been utilized in the synthesis of organo-soluble, rigid-rod poly(pyridinium triflate)s, which are a type of polymer. These polymers, derived from this compound, exhibit high thermal and thermooxidative stability and can be used to create tough thin films with high moduli. They are significantly more stable than analogous poly(pyridinium tetrafluoroborate)s and have applications in areas requiring materials with high thermal stability and robust mechanical properties (Huang, Chuang, Cheng, & Harris, 2000).
2. Anion-π Interactions and Fluorescent Dyes
This compound plays a crucial role in the study of noncovalent anion-π interactions, particularly in organic oxygenated aromatic systems. The tri-aryl-pyrylium tetrafluoroborate system exhibits these interactions, which have been demonstrated via NMR spectroscopy. This research is significant for the development of tunable emission wavelength dyes for laser technology applications, considering the strong fluorescence emission observed in some pyrylium tetrafluoroborates (Franconetti et al., 2014).
3. Synthesis of Glycosyl Fluorides
This compound is involved in the synthesis of glycosyl fluorides. The combination of bis(pyridinium)iodonium (I) tetrafluoroborate and hydrogen fluoride pyridine forms a synthetic equivalent that aids in the preparation of partially unprotected glycosyl fluorides. This is particularly useful in avoiding the need for typical protection/deprotection steps in glycoside chemistry, offering a more streamlined approach (López et al., 2007).
4. Desulfurative Fluorination
Nitrosonium tetrafluoroborate, used in conjunction with pyridinium poly(hydrogen fluoride), which involves this compound, has been identified as an effective reagent for desulfurative fluorination. This chemical process has applications in synthetic chemistry, particularly in the transformation of phenylsulfides and dithiolane derivatives into their mono-fluorides and gem-difluorides (York, Prakash, & Olah, 1996).
5. Mechanochemical Conversion in Organic Synthesis
Utilizing this compound, a mechanochemical protocol has been developed to substitute the aromatic amino group with the OCF3 functionality. This method, applicable to various anilines, including amides and sulfonamides, is significant in the pharmaceutical industry for creating new chemical spaces (Jakubczyk et al., 2022).
Propriétés
IUPAC Name |
pyrylium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5O.BF4/c1-2-4-6-5-3-1;2-1(3,4)5/h1-5H;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNICXIZTGPXAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=[O+]C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



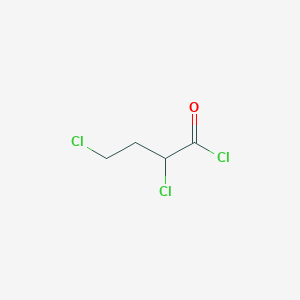
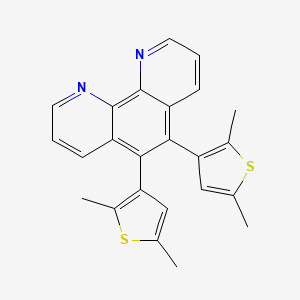
![4-Amino-[1,1'-biphenyl]-2-ol](/img/structure/B3331218.png)
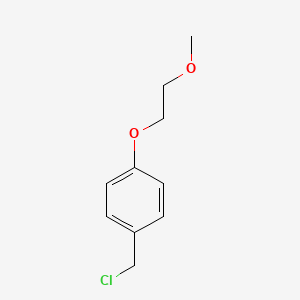
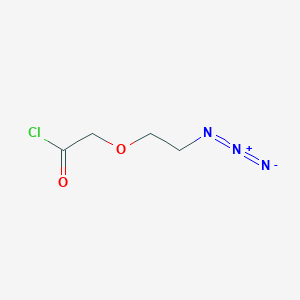
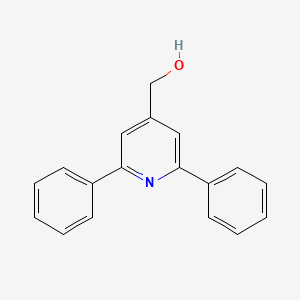
![2-Piperidinecarboxylicacid,1-[2-amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-,ethylester,[2R-[1(S*),2alphar,4beta]]](/img/structure/B3331250.png)
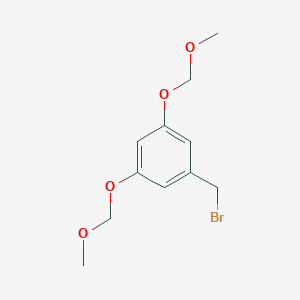
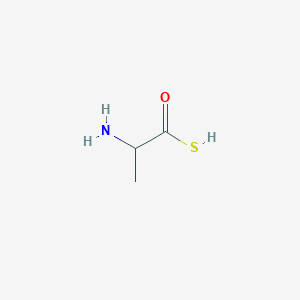
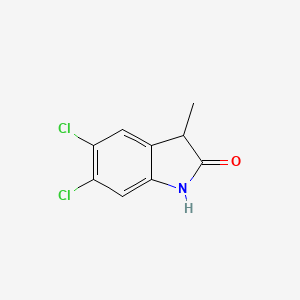
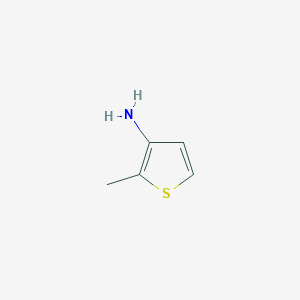

![1-(8,9,10,11,12,13,14,15-Octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine](/img/structure/B3331296.png)
